Piperidine,3-methyl-1-[3-(4-methylphenyl)-1-oxo-2-propenyl]-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine,3-methyl-1-[3-(4-methylphenyl)-1-oxo-2-propenyl]-(9ci) is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of a piperidine ring substituted with a 3-methyl group and a 3-(4-methylphenyl)-1-oxo-2-propenyl group. Piperidine derivatives are widely used in the pharmaceutical industry due to their biological activity and potential therapeutic applications .
Preparation Methods
The synthesis of Piperidine,3-methyl-1-[3-(4-methylphenyl)-1-oxo-2-propenyl]-(9ci) involves several steps. One common method is the reaction of 3-methylpiperidine with 4-methylbenzaldehyde in the presence of a base, followed by oxidation to form the desired product. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity .
Chemical Reactions Analysis
Piperidine,3-methyl-1-[3-(4-methylphenyl)-1-oxo-2-propenyl]-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring, leading to the formation of various substituted derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures
Scientific Research Applications
Piperidine,3-methyl-1-[3-(4-methylphenyl)-1-oxo-2-propenyl]-(9ci) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Piperidine derivatives are explored for their potential therapeutic applications, such as in the treatment of neurological disorders, pain management, and cardiovascular diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of Piperidine,3-methyl-1-[3-(4-methylphenyl)-1-oxo-2-propenyl]-(9ci) involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Piperidine,3-methyl-1-[3-(4-methylphenyl)-1-oxo-2-propenyl]-(9ci) can be compared with other piperidine derivatives, such as:
Piperidine, 3-methyl-1-[3-(4-chlorophenyl)-1-oxo-2-propenyl]: This compound has a similar structure but with a chlorine atom instead of a methyl group on the aromatic ring, which may alter its chemical and biological properties.
Piperidine, 3-methyl-1-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]:
Piperidine, 3-methyl-1-[3-(4-nitrophenyl)-1-oxo-2-propenyl]: The nitro group can significantly impact the compound’s electronic properties and its interactions with biological targets
These comparisons highlight the uniqueness of Piperidine,3-methyl-1-[3-(4-methylphenyl)-1-oxo-2-propenyl]-(9ci) and its potential for various applications in scientific research and industry.
Properties
IUPAC Name |
(E)-3-(4-methylphenyl)-1-(3-methylpiperidin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-13-5-7-15(8-6-13)9-10-16(18)17-11-3-4-14(2)12-17/h5-10,14H,3-4,11-12H2,1-2H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXGKVSEVIIYQL-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C=CC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCN(C1)C(=O)/C=C/C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.